(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate
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Overview
Description
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[321]octan-3-yl 3-Acetoxy-2-phenylpropanoate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the isopropyl group: This step involves selective alkylation.
Acetylation of the phenylpropanoate moiety: This is done using acetic anhydride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further studied for their unique properties.
Scientific Research Applications
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate involves its interaction with specific molecular targets in the body. It primarily acts on:
Neurotransmitter receptors: Modulating their activity.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Cellular pathways: Affecting signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate
- ®-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate
Uniqueness
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its isomers. This stereochemistry affects its binding affinity and activity at molecular targets, making it a compound of interest in drug development.
Properties
Molecular Formula |
C21H29NO4 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-acetyloxy-2-phenylpropanoate |
InChI |
InChI=1S/C21H29NO4/c1-14(2)22-17-9-10-18(22)12-19(11-17)26-21(24)20(13-25-15(3)23)16-7-5-4-6-8-16/h4-8,14,17-20H,9-13H2,1-3H3/t17-,18+,19?,20-/m1/s1 |
InChI Key |
NOZRYSLOKYQDHT-JIRNRHONSA-N |
Isomeric SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](COC(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(COC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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